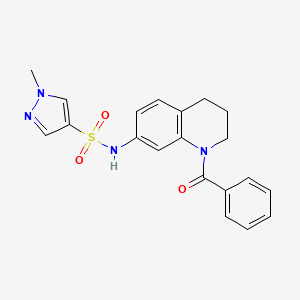
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound characterized by its intricate molecular structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydroquinoline core This can be achieved through the reduction of quinoline derivatives
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions could employ nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further modified for specific applications.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: Potential therapeutic applications could be explored, especially in drug development.
Industry: It might be used in the production of advanced materials or as a chemical intermediate.
作用机制
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, for instance, can bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-fluorophenoxy)acetamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-chlorobenzamide
Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications. While similar compounds exist, the presence of the sulfonamide group and the methylated pyrazole ring contribute to its distinct properties and reactivity.
生物活性
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a benzoyl group, a tetrahydroquinoline moiety, and a pyrazole sulfonamide. Its molecular formula is C24H23N3O2S, with a molecular weight of approximately 423.52 g/mol. The compound's structural characteristics facilitate interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O2S |
| Molecular Weight | 423.52 g/mol |
| LogP | 4.0469 |
| Polar Surface Area | 61.62 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
Anticancer Activity
Studies have suggested that compounds with similar frameworks possess anticancer properties. For example, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-cinnamamide has demonstrated potential in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest . The specific mechanisms involve the modulation of signaling pathways related to cell survival and apoptosis.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes such as Trypanosoma brucei N-myristoyltransferase (TbNMT), which is a target for treating human African trypanosomiasis (HAT) . The compound's structure allows it to bind effectively to the active site of these enzymes, blocking their activity and thereby exhibiting therapeutic potential.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several related compounds against clinical isolates of bacteria. The results indicated that the sulfonamide derivatives exhibited a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the bacterial strain .
Enzyme Inhibition Study
In another investigation focusing on enzyme inhibition, this compound was found to have an IC50 value of 15 µM against TbNMT. This suggests a significant potential for further development as a therapeutic agent for HAT .
属性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-23-14-18(13-21-23)28(26,27)22-17-10-9-15-8-5-11-24(19(15)12-17)20(25)16-6-3-2-4-7-16/h2-4,6-7,9-10,12-14,22H,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVRQOPRTQEZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














